molecular formula C8H10N4O3 B561667 1,3,7-Trimethyluric Acid-d3 CAS No. 188297-95-2

1,3,7-Trimethyluric Acid-d3

Cat. No. B561667
CAS RN: 188297-95-2
M. Wt: 213.211
InChI Key: BYXCFUMGEBZDDI-FIBGUPNXSA-N
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Description

1,3,7-Trimethyluric acid is an oxopurine in which the purine ring is substituted by oxo groups at positions 2, 6, and 8, and the nitrogens at positions 1, 3, and 7 are substituted by methyl groups . It is a metabolite of caffeine . It has a role as a human xenobiotic metabolite, a human blood serum metabolite, a mouse metabolite, and a human urinary metabolite .


Synthesis Analysis

Theacrine metabolism in Kucha plants, a unique kind of tea varieties, has been studied for the biosynthesis and catabolism of theacrine . The N-methyltransferase (NMT) encoded by TEA024443 may catalyze the methylation at the 9-N position in Kucha plant . In humans, the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .


Molecular Structure Analysis

The molecular formula of 1,3,7-Trimethyluric acid is C8H10N4O3 . The IUPAC name is 1,3,7-trimethyl-9H-purine-2,6,8-trione . The InChI is InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14) .


Chemical Reactions Analysis

The metabolic ratio 1,3,7-trimethyluric acid (TMU) to caffeine was evaluated as a biomarker to describe variability in CYP3A activity in a cohort of healthy 21 to 35-year-old males .


Physical And Chemical Properties Analysis

The molecular weight of 1,3,7-Trimethyluric acid is 210.19 g/mol . The density is 1.6±0.1 g/cm3 .

Scientific Research Applications

Metabolite Analysis in Caffeine Metabolism

1,3,7-Trimethyluric Acid-d3: is used as a stable isotope-labeled standard in the study of caffeine metabolism in humans. It serves as an internal standard for the quantification of 1,3,7-Trimethyluric Acid by mass spectrometry in biological samples . This application is crucial for understanding individual variations in caffeine metabolism, which can influence the health effects of caffeine consumption.

Mechanism of Action

Target of Action

1,3,7-Trimethyluric Acid-d3, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid . It is a minor metabolite of caffeine in humans . The primary targets of this compound are the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .

Mode of Action

The compound interacts with its targets, the cytochrome P450 (CYP) isoforms, to metabolize caffeine into 1,3,7-trimethyluric acid . This interaction results in changes in the caffeine metabolism process, leading to the production of 1,3,7-trimethyluric acid as a metabolite .

Biochemical Pathways

The biochemical pathway affected by 1,3,7-Trimethyluric Acid-d3 is the caffeine metabolism pathway . The downstream effects of this pathway involve the production of various metabolites, including 1,3,7-trimethyluric acid .

Pharmacokinetics

The pharmacokinetics of 1,3,7-Trimethyluric Acid-d3 is closely related to its role as a metabolite of caffeine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the metabolic activity of the CYP enzymes . These enzymes play a crucial role in determining the bioavailability of 1,3,7-Trimethyluric Acid-d3.

Result of Action

The molecular and cellular effects of 1,3,7-Trimethyluric Acid-d3’s action are primarily seen in its role as an antioxidant . It has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCFUMGEBZDDI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849545
Record name 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethyluric Acid-d3

CAS RN

188297-95-2
Record name 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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